Erlose

説明

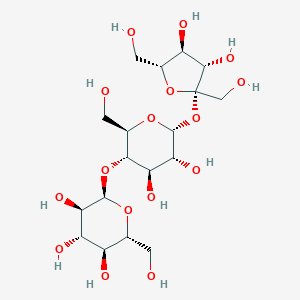

エルロースは、ショ糖にα-D-グルコピラノシル残基がグルコース環の4位に結合した三糖類です。ダイズアブラムシのハニーデューに自然に存在し、甘味特性で知られています。 エルロースは代替甘味料として機能し、口腔細菌、特にミュータンス菌によるう蝕形成を阻害することが示されています .

準備方法

合成経路と反応条件: エルロースは、ショ糖と特定のグルコシルトランスフェラーゼを含む酵素反応によって合成できます。反応は一般的に、ショ糖へのグルコピラノシル残基の転移を伴い、エルロースの三糖類構造を形成します。 反応条件には、酵素活性を最適化し収量を高めるために、制御された温度とpHが含まれることが多いです .

工業的生産方法: エルロースの工業的生産には、ダイズアブラムシのハニーデューなどの天然源からの化合物の抽出が含まれます。このプロセスには、エルロースを他の糖や不純物から分離するための精製ステップが含まれます。 この目的には、高速液体クロマトグラフィー(HPLC)が一般的に使用されています .

化学反応の分析

反応の種類: エルロースは、加水分解、酸化、およびグリコシル化など、さまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: 酸性または酵素による加水分解は、エルロースを構成糖であるグルコースとフルクトースに分解できます。

酸化: 過酸化水素などの酸化剤は、エルロースを酸化して、グルコン酸誘導体を生成する可能性があります。

主な生成物:

加水分解: グルコースとフルクトース。

酸化: グルコン酸誘導体。

グリコシル化: 使用される特定の酵素と条件に応じて、さまざまなオリゴ糖.

4. 科学研究の用途

エルロースには、いくつかの科学研究の用途があります。

科学的研究の応用

Food Industry Applications

Sweetener Development

- Erlose has been identified as a potential sweetener due to its sweetness profile and low caloric value compared to traditional sugars. Research indicates that this compound can be synthesized through engineered enzymes, specifically amylosucrases, which can produce this compound from sucrose with high efficiency .

Prebiotic Potential

- Studies have suggested that this compound may exhibit prebiotic properties, supporting the growth of beneficial gut bacteria. This characteristic positions this compound as a valuable ingredient in functional foods aimed at enhancing digestive health .

| Application | Description | References |

|---|---|---|

| Sweetener | Low-caloric alternative to sugar | , |

| Prebiotic | Supports growth of beneficial gut bacteria | , |

Pharmaceutical Applications

Drug Formulation

- This compound's non-hygroscopic nature and stability make it suitable for use in pharmaceutical formulations. It can be utilized as a carrier for active ingredients, enhancing the delivery and absorption of drugs .

Oral Health Products

- Due to its sweetness without contributing to dental caries, this compound is being explored for use in dental products such as toothpaste and mouthwash. Its ability to inhibit the growth of harmful oral bacteria presents a promising avenue for improving oral health .

| Application | Description | References |

|---|---|---|

| Drug Carrier | Enhances delivery and absorption of pharmaceuticals | |

| Dental Products | Non-cariogenic sweetener for oral health products |

Biotechnological Applications

Enzyme Engineering

- Recent advancements in enzyme engineering have led to the development of mutant amylosucrases capable of synthesizing this compound from sucrose with improved yields. These engineered enzymes can be optimized for industrial-scale production, making this compound more accessible for various applications .

Biochemical Research

- This compound serves as a model compound in biochemical studies aimed at understanding glycosylation processes and enzyme-substrate interactions. Its synthesis and characterization provide insights into carbohydrate chemistry and enzymatic mechanisms .

| Application | Description | References |

|---|---|---|

| Enzyme Engineering | Production optimization through engineered enzymes | , |

| Biochemical Research | Study of glycosylation processes | , |

Case Study 1: Production Optimization

A study focused on optimizing the production of this compound using engineered amylosucrase mutants demonstrated significant improvements in yield when varying sucrose concentrations were used. At higher concentrations (600 mM), this compound production reached up to 70.6 g/L, highlighting the potential for industrial applications in food and pharmaceutical sectors .

Case Study 2: Prebiotic Effects

Research investigating the prebiotic effects of this compound found that it selectively stimulated the growth of beneficial gut bacteria while inhibiting pathogenic strains. This dual action underscores its potential role in functional food products aimed at promoting gut health .

作用機序

エルロースは、主に口腔細菌との相互作用を通じて効果を発揮します。ミュータンス菌の増殖と活性を阻害することで、う蝕形成を抑制します。 分子標的は、これらの細菌によるショ糖の代謝に関与する酵素であり、う蝕の原因となる酸の生成能力を低下させます .

類似の化合物:

ショ糖: グルコースとフルクトースで構成される二糖類で、一般的に甘味料として使用されています。

麦芽糖: 2つのグルコース分子で構成される二糖類で、醸造や製パンに使用されています。

トレハロース: 2つのグルコース分子で構成される二糖類で、安定性で知られており、生物学的サンプルの保存に使用されています

エルロースの独自性: エルロースは、三糖類構造によって独特であり、ショ糖と比較して異なる甘味特性と低いう蝕性を備えています。 う蝕形成を阻害する能力は、歯科保健研究や応用において貴重な化合物となっています .

類似化合物との比較

Sucrose: A disaccharide composed of glucose and fructose, commonly used as a sweetener.

Maltose: A disaccharide composed of two glucose molecules, used in brewing and baking.

Trehalose: A disaccharide composed of two glucose molecules, known for its stability and use in preserving biological samples

Uniqueness of Erlose: this compound is unique due to its trisaccharide structure, which provides distinct sweetening properties and a lower cariogenic potential compared to sucrose. Its ability to inhibit dental caries formation makes it a valuable compound in dental health research and applications .

生物活性

Erlose, chemically known as α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructose, is a disaccharide produced through the enzymatic action of amylosucrase on sucrose. This compound has garnered attention for its potential applications in food science and biotechnology, particularly due to its unique properties and biological activities.

Chemical Structure and Synthesis

This compound is structurally characterized as a glucosyl-fructosyl compound. Its synthesis involves the transglycosylation reaction catalyzed by engineered variants of the enzyme amylosucrase. Research has demonstrated that specific mutations in the enzyme can enhance the yield of this compound when using sucrose as a substrate. For instance, mutant enzymes have been shown to produce significantly higher concentrations of this compound at elevated sucrose levels, with yields reaching up to 70.6 g L under optimal conditions .

Table 1: Production Yields of this compound by Engineered Amylosucrase Mutants

| Mutant Enzyme | Sucrose Concentration (mM) | This compound Production (g L) | Yield (%) |

|---|---|---|---|

| 47A10 | 600 | 70.6 | 42.4 |

| 37G4 | 600 | 57.5 | 45.9 |

| 39A8 | 600 | 9.6 | 4.9 |

Prebiotic Potential

This compound exhibits prebiotic properties, which can stimulate beneficial gut microbiota. In vitro studies have indicated that this compound can promote the growth of bifidobacteria and lactobacilli, which are essential for maintaining gut health and preventing gastrointestinal disorders. This activity is crucial as it suggests that this compound could serve as a functional ingredient in probiotic formulations and functional foods .

Impact on Aphid Feeding Behavior

Recent studies have shown that this compound is present in honeydew produced by aphids, indicating its role in plant-insect interactions. The presence of this compound in honeydew enhances its nutritional value for certain parasitoids, increasing their longevity significantly when fed on solutions containing this compound . This finding suggests that this compound may play a role in ecological dynamics by influencing predator-prey relationships in agricultural settings.

Case Studies and Research Findings

Case Study: Enzymatic Production of this compound

A study focused on the enzymatic production of this compound highlighted the effectiveness of engineered amylosucrases in synthesizing this compound from sucrose. The research demonstrated that specific mutations could enhance product specificity towards this compound compared to wild-type enzymes, ultimately leading to more efficient production processes for industrial applications .

Research Findings: Nutritional Benefits

Another research investigation evaluated the nutritional benefits of this compound as a sweetener compared to traditional sugars. It was found that this compound not only provides sweetness but also has a lower glycemic index, making it a suitable alternative for diabetic patients and those seeking healthier sweetening options .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-KKNDGLDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927037 | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-54-7 | |

| Record name | Erlose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013101547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3UYO172PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is erlose formed in nature?

A1: this compound is primarily synthesized by certain insects, specifically phloem-feeding insects like aphids and some species of stingless bees. [, , ] These insects possess enzymes that can convert sucrose into this compound through a transglycosylation reaction. []

Q2: What is the significance of this compound in honeydew?

A2: this compound is a significant component of honeydew, a sugar-rich liquid excreted by phloem-feeding insects. [, ] Its presence in honeydew, along with other oligosaccharides like melezitose, can indicate honeydew honey consumption by certain insects and plays a role in attracting ants for a symbiotic relationship with aphids. []

Q3: Can this compound be found in honey?

A3: Yes, this compound is found in varying amounts in honeydew honey, which is produced by bees that collect honeydew as a nectar source. [, , , ] The concentration of this compound can be used to differentiate between honeydew honey and blossom honey. [, ]

Q4: Can this compound be produced enzymatically?

A4: Yes, this compound can be synthesized enzymatically using enzymes like levansucrase [, ] and inulosucrase [] from various bacterial sources. These enzymes can transfer a fructosyl moiety from sucrose to maltose, resulting in this compound formation. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H32O16, and its molecular weight is 504.44 g/mol. []

Q6: What are the key structural features of this compound?

A6: this compound is a trisaccharide composed of two glucose units linked α(1→4) and a fructose unit linked α(1→2) to the terminal glucose. This structure distinguishes it from other trisaccharides and contributes to its unique properties.

Q7: What analytical techniques are used to characterize this compound?

A7: Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [], Gas Chromatography (GC) [], and Liquid Chromatography (LC) [] are commonly employed to identify and quantify this compound in various matrices. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the linkage patterns and configurations of the sugar units in this compound. []

Q8: Is this compound a reducing sugar?

A8: No, this compound is a non-reducing sugar, as its anomeric carbon is involved in a glycosidic bond, preventing it from participating in typical reducing sugar reactions. []

Q9: What are the potential applications of this compound in the food industry?

A9: this compound is a promising candidate for use as a low-calorie sweetener due to its sweetness profile and potential prebiotic properties. [, ] Further research is underway to fully elucidate its potential benefits and applications in food and beverages.

Q10: What is known about the digestibility and metabolism of this compound?

A11: Research suggests that this compound is not readily digested by human digestive enzymes, indicating its potential as a low-calorie sweetener and prebiotic. [, , ] Further studies are required to fully understand its fate in the human digestive system and potential prebiotic effects on gut microbiota.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。